5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BOC-3, and it has been found to exhibit a range of interesting biochemical and physiological effects.
Scientific Research Applications
SGLT2 Inhibitors for Diabetes Therapy
- Role of the Compound : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serves as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Catalyst and Covalent Bond Formation
- Application : Researchers have explored its use as a catalyst and as a substrate for various enzymes.
Building Block for Medicinal Chemistry
- Examples :
Industrial Scale-Up and Process Optimization
- Yield and Cost Reduction : The process demonstrated a total yield of 24% and significant cost reduction .
Safety and Handling
Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it prevents glucose reabsorption in the kidneys, leading to excretion of glucose in urine and a reduction in blood glucose levels .
Result of Action
The result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels. This can be beneficial in the management of conditions such as diabetes .
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEFBRZUBPTZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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